1,2-Dichloro-3,3,3-trifluoropropene

Descripción

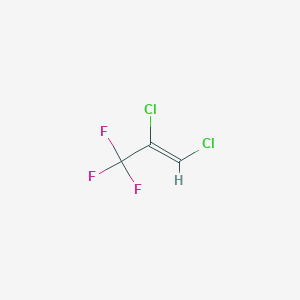

Structure

2D Structure

Propiedades

IUPAC Name |

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dichloro 3,3,3 Trifluoropropene

Dehydrohalogenation Pathways for 1,2-Dichloro-3,3,3-trifluoropropene Formation

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from a substrate, is a fundamental reaction in the synthesis of alkenes. In the context of producing this compound, dehydrochlorination is a key process.

Base-Mediated Dehydrochlorination from 1,1,2-Trichloro-3,3,3-trifluoropropane

The synthesis of this compound can be achieved through the base-mediated dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane. This reaction typically involves treating the starting material with a strong base, which facilitates the elimination of a hydrogen chloride (HCl) molecule to form the desired double bond.

The choice of base is critical to the success of the reaction, with common bases including alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), often in an alcoholic solvent. The reaction mechanism proceeds via an E2 (elimination, bimolecular) pathway, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, simultaneously leading to the expulsion of the chloride ion and the formation of a π-bond.

A patented method describes the production of this compound by reacting a 1,2-dichloro-1-halogeno-3,3,3-trifluoropropane with a base in a liquid phase. synquestlabs.com This process allows for the extraction and recovery of the generated this compound from the reaction system while the reaction is ongoing, which can lead to a high yield of the desired product. synquestlabs.com

Catalytic Systems in Dehydrochlorination Processes, including Phenol (B47542) Compounds

Catalytic systems can enhance the efficiency and selectivity of dehydrochlorination reactions. While a broad range of catalysts are employed for dehydrohalogenation reactions in general, specific applications to the synthesis of this compound are of particular interest.

Various metal-based catalysts have been shown to be effective in dehydrohalogenation processes. For instance, iron(III) chloride (FeCl₃) is a common catalyst for the dehydrochlorination of chlorinated hydrocarbons. google.com The catalytic activity of such Lewis acids facilitates the removal of the chloride ion, thereby promoting the elimination reaction.

The use of phenol and its derivatives as catalysts in the dehydrochlorination of halogenated propanes is a more specialized area. While phenol itself is not a typical catalyst for this reaction, certain phenolic compounds can participate in or influence dehydrohalogenation under specific conditions, potentially through their acidic nature or by acting as a proton shuttle. However, detailed research specifically documenting the catalytic role of phenol compounds in the formation of this compound from 1,1,2-trichloro-3,3,3-trifluoropropane is not extensively reported in the available literature. The study of oxidative dechlorination of halogenated phenols by enzymes like horseradish peroxidase suggests complex reaction pathways involving phenolic intermediates, though this is distinct from a direct catalytic role in dehydrochlorination. nih.gov

Indirect Synthetic Routes and Derivatization from Related Fluorinated Alkenes

Indirect synthetic routes, starting from other fluorinated molecules, provide alternative pathways to this compound. These methods often involve multiple steps of derivatization.

Conversion of 1,1,1-Trifluoro-2,3-dichloropropane to Fluorinated Propenes

1,1,1-Trifluoro-2,3-dichloropropane (HCFC-243db) is a key intermediate in the synthesis of various fluorinated propenes. nih.gov A patented process describes a carbene generation route for the manufacture of 2,3-dichloro-1,1,1-trifluoropropane (B1583484), which can then be converted to other valuable compounds. wipo.int For instance, the dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane can yield 2-chloro-3,3,3-trifluoropropene. Further reactions can then be envisioned to introduce the second chlorine atom at the desired position to form this compound, although this specific transformation is not detailed in the provided sources.

Gas-Phase Fluorination of Tetrachloropropene (B83866) Derivatives

Gas-phase fluorination is a powerful industrial method for the synthesis of hydrofluorocarbons and hydrofluoroolefins. The fluorination of tetrachloropropene derivatives using hydrogen fluoride (B91410) (HF) over a suitable catalyst is a viable route to obtaining various fluorinated propenes.

For example, a process for the manufacture of 1-chloro-3,3,3-trifluoropropene involves the liquid-phase fluorination of 1,1,3,3-tetrachloropropene. google.com While this specific process yields a different isomer, the underlying principle of substituting chlorine atoms with fluorine atoms in a tetrachloropropene precursor is a relevant indirect pathway. The reaction conditions, such as temperature, pressure, and the nature of the catalyst, are crucial in determining the final product distribution and selectivity.

Carbene-Mediated Processes in Fluorinated Propene Synthesis

Carbene chemistry offers unique synthetic routes to highly functionalized molecules. Carbenes, which are neutral species containing a carbon atom with only six valence electrons, are highly reactive and can undergo a variety of insertion and addition reactions.

In the context of fluorinated propene synthesis, the generation of a suitable carbene that can react with a chlorinated alkene is a potential pathway. For instance, a process for synthesizing 2,3-dichloro-1,1,1-trifluoropropane involves a carbene generation step. wipo.int While the direct synthesis of this compound via a carbene-mediated process is not explicitly detailed, the principles of carbene chemistry suggest that the addition of a dichlorocarbene (B158193) to a trifluorinated ethylene (B1197577) or a related species could be a conceivable, albeit challenging, synthetic strategy. The synthesis of 1,3-difluoroaromatics through the addition of difluorocarbene to cyclobutene (B1205218) derivatives highlights the utility of carbene chemistry in constructing fluorinated molecules. nih.gov

Stereoselective Synthesis of this compound Isomers

The geometric isomers of this compound, designated as (E) and (Z) configurations, exhibit distinct physical properties and reactivity, making their selective synthesis a topic of significant chemical interest. The stereochemical outcome of the synthesis is crucial for subsequent applications where only one specific isomer is required. Research into the synthetic methodologies for these isomers primarily focuses on controlling the stereoselectivity of elimination reactions from saturated precursors.

The principal route for synthesizing this compound involves the dehydrochlorination of 1,1,2-trichloro-3,3,3-trifluoropropane. This reaction proceeds via an elimination mechanism where a molecule of hydrogen chloride (HCl) is removed to form a carbon-carbon double bond. The selection of the proton to be eliminated, relative to the chlorine leaving group, dictates whether the resulting alkene adopts the (E) or (Z) configuration. The ability to influence this selection is the basis of stereoselective synthesis.

Several key factors are manipulated to control the isomeric ratio of the products. These include the nature of the base, the solvent system, reaction temperature, and the use of catalysts, particularly phase-transfer catalysts. For instance, the reaction of (E)-1,2-dichloro-3,3,3-trifluoroprop-1-ene with phenols is noted as a stereoselective process, highlighting the importance of starting with a stereochemically pure precursor for certain applications. researchgate.net

The dehydrohalogenation of alkyl halides is a well-understood reaction class where the transition state geometry determines the product's stereochemistry. youtube.com In an E2 elimination mechanism, an anti-periplanar arrangement of the departing hydrogen and leaving group is typically preferred. The choice of a small, unhindered base often leads to the thermodynamically more stable product (Zaitsev's rule), whereas a bulky, sterically hindered base may favor the formation of the less stable, kinetic product (Hofmann's rule). youtube.com

Furthermore, phase-transfer catalysis (PTC) offers a powerful tool for controlling reactivity and selectivity in biphasic systems. acs.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (e.g., a hydroxide ion from an aqueous phase) into an organic phase containing the substrate. nih.govresearchgate.net The structure of the catalyst itself can create a specific steric environment around the reactants, thereby influencing the stereochemical course of the elimination and altering the ratio of (E) and (Z) isomers produced. While specific data on the application of various catalysts to this exact synthesis is proprietary or dispersed in patent literature, the principles of phase-transfer catalysis are directly applicable for achieving stereoselectivity. acs.orgnih.gov

The following table summarizes the general methodology for the stereoselective synthesis of this compound isomers.

Table 1: Synthetic Parameters for this compound Isomers

| Precursor | Product Isomers | Reagents & Conditions | Control Factors for Stereoselectivity |

|---|

Reactivity and Reaction Mechanisms of 1,2 Dichloro 3,3,3 Trifluoropropene

Nucleophilic Reactivity and Addition Reactions

The electron-poor nature of the double bond in 1,2-dichloro-3,3,3-trifluoropropene is the primary driver of its reactivity towards nucleophiles. Nucleophilic attack can lead to either addition across the double bond or a substitution of one of the vinylic chlorine atoms, often via an addition-elimination mechanism.

A convenient method for the synthesis of β-trifluoromethyl vinyl ethers has been developed through the base-mediated C-O coupling of (E)-1,2-dichloro-3,3,3-trifluoropropene with various phenols. This reaction demonstrates perfect regioselectivity, where the phenoxide nucleophile attacks the carbon atom bearing a chlorine and the trifluoromethyl group, leading to the substitution of that chlorine atom. The reaction proceeds smoothly to yield both mono- and di-substituted ether products, depending on the reaction conditions and the stoichiometry of the reactants.

The general scheme for this reaction involves the deprotonation of a phenol (B47542) by a base (like potassium hydroxide) to form the corresponding phenoxide, which then acts as the nucleophile. The reaction can be controlled to favor the formation of either the monosubstituted vinyl ether or the disubstituted diether.

Table 1: Examples of Base-Mediated C-O Coupling of (E)-1,2-dichloro-3,3,3-trifluoropropene with Phenols Data table to be populated with specific examples of reactants, conditions, and yields if found in subsequent detailed literature review.

Currently, specific yield data from diverse sources is not available in the provided search results. The following is an illustrative representation.

| Phenol Reactant | Base/Solvent | Product(s) |

| Phenol | KOH / DMF | 1-chloro-2-phenoxy-3,3,3-trifluoropropene |

| 4-Methylphenol | KOH / DMF | 1-chloro-2-(4-methylphenoxy)-3,3,3-trifluoropropene |

| 4-Methoxyphenol | KOH / DMF | 1-chloro-2-(4-methoxyphenoxy)-3,3,3-trifluoropropene |

While specific studies detailing the reactions of this compound with nitrogen and sulfur nucleophiles are not extensively documented in the available literature, the general principles of nucleophilic reactivity on electron-deficient alkenes suggest a high potential for such reactions.

Nitrogen nucleophiles, such as primary and secondary amines, would be expected to react with this compound in a similar fashion to oxygen nucleophiles. The reaction would likely proceed via an addition-elimination mechanism to yield trifluoromethyl-substituted enamines. The greater nucleophilicity of amines compared to alcohols might allow these reactions to proceed under milder conditions.

Sulfur nucleophiles, particularly thiolates (RS⁻), are known to be potent nucleophiles. msu.edursc.org Thiolate anions are excellent nucleophiles in SN2 reactions and readily add to electron-poor π-systems. msu.edu Therefore, it is highly probable that thiols, in the presence of a base, would react with this compound to form vinyl sulfides. The reaction would likely be highly efficient due to the "soft" nature of sulfur nucleophiles favoring reaction at the "soft" electrophilic carbon of the haloalkene.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions provide a powerful method for the construction of cyclic compounds. The electron-deficient double bond in this compound makes it a suitable candidate to act as the 2π-electron component (the dipolarophile) in 1,3-dipolar cycloadditions.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile that results in a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This reaction is a concerted, pericyclic process involving 4 π-electrons from the 1,3-dipole and 2 π-electrons from the dipolarophile. organic-chemistry.orgyoutube.com

Although specific examples of this compound participating in [3+2] cycloadditions are not detailed in the searched literature, its electronic properties strongly suggest it would be a reactive dipolarophile. The presence of electron-withdrawing groups (two Cl atoms and a CF₃ group) lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene. This facilitates the reaction with 1,3-dipoles that are HOMO-controlled (Type I cycloaddition), such as nitrile oxides, azides, and diazomethane. organic-chemistry.org The reaction would proceed through a concerted mechanism to form a five-membered heterocycle containing the trifluoromethyl group and chlorine atoms. wikipedia.orgyoutube.com

The outcome of a 1,3-dipolar cycloaddition is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity: The regiochemistry of the addition is determined by the electronic and steric interactions between the 1,3-dipole and the dipolarophile. organic-chemistry.org According to Frontier Molecular Orbital (FMO) theory, the preferred regioisomer is the one resulting from the orbital interaction that provides the largest HOMO-LUMO energy stabilization. For an electron-deficient alkene like this compound, the primary interaction would involve the HOMO of the dipole and the LUMO of the alkene. The regioselectivity would be dictated by the relative magnitudes of the orbital coefficients on the reacting atoms. The trifluoromethyl group at C-3 and the chlorine at C-2 would exert significant influence on the polarization of the double bond and the coefficients of the LUMO, thus directing the orientation of the incoming 1,3-dipole.

Stereoselectivity: 1,3-dipolar cycloadditions are typically concerted and stereospecific. wikipedia.orgorganic-chemistry.org This means that the stereochemistry of the dipolarophile is retained in the product. If the reaction were performed on a specific isomer (E or Z) of this compound, the relative stereochemistry of the substituents on the newly formed ring would be fixed. For example, a reaction with a nitrone could potentially create multiple new stereocenters, and the facial selectivity (endo vs. exo approach of the dipole) would determine the diastereomeric outcome.

Radical-Mediated and Photocatalytic Transformations

The carbon-carbon double bond and the carbon-chlorine bonds in this compound are potential sites for radical and photocatalytic reactions.

While direct studies on this compound are limited, the behavior of analogous compounds provides insight into its potential reactivity. For instance, the gas-phase reaction of the similar compound trans-1-chloro-3,3,3-trifluoropropene with hydroxyl (OH) radicals has been studied, demonstrating that radical addition to the double bond is a key atmospheric transformation pathway. nist.gov This suggests that this compound would also be susceptible to attack by various radical species across its double bond. Free-radical addition of halogens to similar dichlorinated fluorinated alkenes has also been reported, further supporting the reactivity of the C=C bond in radical processes. rsc.org

Photocatalytic methods offer pathways for generating radical species under mild conditions. nih.gov It is plausible that under photoredox catalysis, single-electron transfer (SET) to this compound could occur. Depending on the redox potential of the photocatalyst and the substrate, this could lead to the formation of a radical anion. This intermediate could then undergo further reactions, such as the loss of a chloride ion to generate a vinyl radical, which could then be trapped by a hydrogen atom donor or participate in other coupling reactions. Such photocatalytic activation could provide a modern, selective route to functionalize this fluorinated building block.

Visible-Light-Induced Cascade Reactions

Visible-light-induced reactions have become a powerful tool in organic synthesis for their mild conditions and sustainability. nih.gov These reactions often proceed through radical intermediates, leading to complex molecular structures in a single step, a process known as a cascade reaction. airgas.com For compounds containing a trifluoromethyl group, visible light can initiate trifluoromethylation/cyclization cascades. researchgate.net In a typical mechanism, a photocatalyst, upon absorbing visible light, can induce the formation of a trifluoromethyl radical from a suitable precursor. nih.gov This radical can then add to an alkene, initiating a series of intramolecular reactions to form new cyclic structures. nih.gov

While specific studies detailing the participation of this compound in visible-light-induced cascade reactions are not extensively documented, the presence of the trifluoromethyl group and the double bond suggests its potential as a substrate or precursor in such transformations.

Investigations of Radical Intermediates

Radical intermediates are central to many chemical transformations, including those induced by light. nih.gov In reactions involving trifluoromethylated alkenes, the generation of a trifluoromethyl radical is a common mechanistic step. researchgate.net For instance, in related systems, the addition of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) has been shown to inhibit the reaction, confirming the involvement of radical intermediates. researchgate.net

In the context of halogenated propenes, radical addition of halogens can occur. For the related compound 1,3-dichloro-2,3-bistrifluoromethyl-cyclopropene, its reaction with trifluoromethyl radicals has been noted to produce a mixture of products, indicating a complex radical-mediated process. molaid.com Although direct experimental investigation of radical intermediates formed from this compound is not widely reported, it is plausible that it could form various radical species through the homolytic cleavage of its C-Cl bonds or by addition to the double bond under appropriate photochemical or thermal conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed C-H bond functionalization allows for the direct conversion of C-H bonds into new functional groups, offering an atom-economical approach to complex molecules. synquestlabs.com This methodology has been applied to the functionalization of arenes with trifluoromethylated olefins. semanticscholar.org In such reactions, a palladium catalyst activates a C-H bond of an arene, which then adds across the double bond of the olefin partner. synquestlabs.com

While there are no specific reports on the use of this compound in palladium-catalyzed C-H functionalization, studies on structurally similar α-trifluoromethyl styrenes demonstrate the feasibility of using trifluoromethylated alkenes in these transformations. semanticscholar.org The electronic properties of the trifluoromethyl group can significantly influence the reactivity and selectivity of such reactions.

Cross-coupling reactions are fundamental for the formation of C-C bonds. Research on the cross-coupling of a closely related compound, 2-bromo-3,3,3-trifluoropropene (BTP), with arylmagnesium bromides (Grignard reagents) has been investigated. In these studies, palladium complexes were used as catalysts to afford α-trifluoromethylstyrene derivatives. The choice of phosphine ligand was found to be crucial for the reaction's success.

Table 1: Palladium-Catalyzed Cross-Coupling of 2-bromo-3,3,3-trifluoropropene with Phenylmagnesium Bromide

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | - | THF | 50 | 0.5 | 49 |

| PdCl₂(dppf) | - | THF | 50 | 0.5 | 78 |

| PdCl₂(dppm) | - | 1,4-dioxane | 50 | 0.5 | 98 |

This data is for the analogous compound 2-bromo-3,3,3-trifluoropropene and is presented for illustrative purposes.

This suggests that this compound could potentially undergo similar cross-coupling reactions with various organometallic reagents, such as those based on magnesium (Grignard), zinc, or boron, to form new carbon-carbon bonds at the chlorinated positions.

Hydrogenation and Dehalogenation Studies

Hydrogenation and dehalogenation are important reduction reactions. For halogenated compounds, hydrodehalogenation involves the replacement of a halogen atom with a hydrogen atom.

Catalytic hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom, which is a challenging transformation due to the strength of the C-F bond. This reaction is crucial for synthesizing partially fluorinated molecules from perfluorinated feedstocks. HDF is often achieved using transition-metal catalysts or, more recently, low-valent main-group elements.

Atmospheric Chemistry and Environmental Fate of 1,2 Dichloro 3,3,3 Trifluoropropene

Gas-Phase Degradation Mechanisms in the Troposphere

The primary removal processes for 1,2-dichloro-3,3,3-trifluoropropene from the troposphere involve reactions with hydroxyl radicals, chlorine atoms, and ozone, along with photolytic decomposition.

The reaction with the hydroxyl (OH) radical is a significant atmospheric loss process for many hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs). For the related compound, trans-1-chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)), the presence of the C=C double bond makes it highly reactive towards OH radicals. acs.org Theoretical studies on HCFO-1233zd(E) have shown that the degradation is mainly initiated by the addition of the OH radical to the double bond, with H-atom abstraction channels being less significant due to higher energy barriers. researchgate.net The calculated rate coefficient for the reaction of HCFO-1233zd(E) with OH radicals is estimated to be 3.2 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. researchgate.net

Experimental studies using flash photolysis resonance-fluorescence have been conducted to determine the rate constant for the gas-phase reaction of OH radicals with trans-CHCl=CHCF3 over a range of temperatures. acs.org The temperature dependence of the rate constant was found to be non-linear, which can be expressed by the following equation over the temperature range of 220–370 K: k(T) = 1.025 × 10⁻¹³ × (T/298)²·²⁹ exp(+384/T) cm³ molecule⁻¹ s⁻¹ nasa.gov

At room temperature (298 K), the rate constant was determined to be (3.29 ± 0.10) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nasa.gov

Table 1: Reaction Rate Constants for HCFO-1233zd(E) with OH Radicals

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 220-370 | 1.025 × 10⁻¹³ × (T/298)²·²⁹ exp(+384/T) | nasa.gov |

| 298 | (3.29 ± 0.10) × 10⁻¹³ | nasa.gov |

The reaction with chlorine atoms is another important atmospheric degradation pathway for unsaturated hydrochlorofluoroolefins. Theoretical calculations for the related compound HCFO-1233zd(E) predict a rate coefficient for the reaction with Cl atoms to be 3.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This indicates a significantly faster reaction rate compared to that with OH radicals. The primary mechanism is the addition of the Cl atom to the carbon-carbon double bond. researchgate.net

While many hydrochlorofluoroolefins are primarily degraded by reaction with atmospheric radicals, direct photolysis by solar radiation can also be a contributing factor, especially for compounds that absorb UV radiation in the tropospheric range. However, for many HFOs and HCFOs, the primary atmospheric loss is through reaction with OH radicals. acs.org The presence of a chromophore, such as a C=C double bond, can make a molecule more susceptible to photolytic decomposition. reddit.com

Identification and Characterization of Atmospheric Degradation Products

The atmospheric degradation of this compound leads to the formation of various smaller, oxygenated compounds.

The atmospheric oxidation of halogenated alkenes, including this compound, is expected to produce a variety of halogenated carbonyl compounds. The general degradation scheme for haloalkenes involves the formation of haloalkyl peroxy radicals, which then lead to carbonyls such as C(O)X₂, C(O)XY, CX₃CHO, and CX₃C(O)Y. noaa.gov For instance, the degradation of some HFOs and HCFOs can lead to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO). fluorocarbons.org The degradation of the related compound HCFO-1233zd(E) is known to produce trifluoroacetic acid (TFA) with a molar yield of approximately 2%. toxicdocs.org

Production of Fluorinated Carboxylic Acids (e.g., Trifluoroacetic Acid)

The atmospheric degradation of this compound is expected to contribute to the environmental loading of fluorinated carboxylic acids, most notably Trifluoroacetic Acid (TFA). While many hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) that contain a trifluoromethyl (CF₃) group are known to degrade into TFA, the precise yield from this compound requires specific study. unep.org The general mechanism involves the atmospheric oxidation of the parent compound, leading to the formation of intermediate products which then further degrade or hydrolyze to form stable carboxylic acids. unep.org

The process begins with the reaction of this compound with hydroxyl (OH) radicals in the troposphere. This initial attack leads to the formation of halogenated haloalkoxy radicals. Subsequent reactions, including C-C bond scission, can lead to the formation of trifluoroacetaldehyde (CF₃CHO). nasa.gov CF₃CHO is a significant intermediate which is then rapidly oxidized in the atmosphere to produce Trifluoroacetic Acid (CF₃COOH).

Studies on the closely related compound 1-chloro-3,3,3-trifluoropropene (HFO-1233zd) have identified CF₃CHO as a degradation product, alongside formyl chloride (HC(O)Cl) and trifluoroacetyl chloride (CF₃CClO). nasa.gov Once formed, TFA is highly soluble in water and partitions into atmospheric water droplets, eventually being deposited onto the Earth's surface through precipitation. unep.orgnih.gov Due to the stability of the carbon-fluorine bond, TFA is a persistent substance in the environment, accumulating in terminal sinks like salt lakes and oceans. unep.orgnih.gov The atmospheric degradation of refrigerants containing the CF₃ group is considered a significant source of environmental TFA. unep.orgnasa.gov

Atmospheric Lifetimes and Factors Influencing Environmental Persistence

The environmental persistence of this compound is primarily determined by its atmospheric lifetime, which is dictated by its reaction rate with atmospheric oxidants. The principal removal mechanism for this compound in the troposphere is its reaction with the hydroxyl (OH) radical. nasa.gov

The atmospheric lifetime (τ) of a compound is inversely proportional to its reaction rate coefficient (k) with the primary atmospheric oxidant, in this case, the OH radical. The lifetime can be estimated using the following equation:

τ = 1 / (k * [OH])

where [OH] is the average global concentration of the hydroxyl radical.

Kinetic studies on related compounds provide insight into the expected lifetime. For the stereoisomers of the similar compound 1-chloro-3,3,3-trifluoropropene (CF₃CH=CHCl), the atmospheric lifetimes due to reaction with OH radicals were estimated to be approximately 34 days for the (E)-isomer and 11 days for the (Z)-isomer. nasa.gov For (Z)-1,2-dichloro-3,3,3-trifluoropropene, a specific atmospheric lifetime of 28.4 days has been reported.

Table 1: Atmospheric Lifetimes of this compound and Related Compounds

| Compound | Isomer | Atmospheric Lifetime (days) |

|---|---|---|

| This compound | (Z) | 28.4 |

| 1-Chloro-3,3,3-trifluoropropene | (E) | ~34 |

| 1-Chloro-3,3,3-trifluoropropene | (Z) | ~11 |

This table is interactive. Users can sort and filter the data.

Several factors influence the environmental persistence of this compound:

OH Radical Concentration: The atmospheric lifetime is directly dependent on the concentration of OH radicals, which varies with altitude, latitude, season, and time of day.

Temperature: The rate coefficient for the reaction with OH radicals is temperature-dependent. For some related fluoropropenes, stereoisomers exhibit opposite temperature dependencies, affecting their lifetimes under different atmospheric conditions. nasa.gov

Photolysis: Direct photolysis by solar radiation is generally not a significant loss process for hydrofluoroolefins in the troposphere.

Other Oxidants: Reactions with other oxidants like ozone (O₃), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl) are considered minor loss pathways compared to the reaction with OH radicals. nasa.gov

Deposition: Wet and dry deposition can contribute to the removal of the compound from the atmosphere, but for volatile organic compounds, this is typically a less significant process than chemical reaction.

Experimental Methodologies for Atmospheric Chemistry Studies

Smog Chamber Experiments for Product Analysis and Mechanisms

Smog chambers are large, controlled-environment reactors used to simulate atmospheric chemical processes. epa.gov These chambers are essential for identifying the stable end-products of the atmospheric degradation of volatile organic compounds like this compound and for elucidating the reaction mechanisms. witpress.com

A typical smog chamber experiment involves injecting the target compound into the reactor along with a known concentration of an oxidant precursor (e.g., nitrous acid for OH radicals) and NOx under controlled conditions of temperature, humidity, and irradiation that mimic sunlight. epa.gov The chemical composition inside the chamber is monitored over time using various analytical instruments, such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS). These instruments allow for the identification and quantification of both the decay of the parent compound and the formation of its degradation products.

For halogenated propene compounds, smog chamber studies are crucial for determining the yields of key degradation products. For instance, studies on the degradation of 1-chloro-3,3,3-trifluoropropene identified products such as trifluoroacetaldehyde (CF₃CHO) and formyl chloride (HC(O)Cl), providing critical data for assessing the formation potential of secondary pollutants like trifluoroacetic acid (TFA). nasa.gov By analyzing the product distribution under different NOx levels, researchers can infer the branching ratios of different reaction pathways.

Pulsed Laser Photolysis with Laser Induced Fluorescence (LIF) for Rate Coefficient Determination

Pulsed Laser Photolysis with Laser-Induced Fluorescence (PLP-LIF) is a highly sensitive and direct technique used to measure the absolute rate coefficients of gas-phase reactions, particularly those involving the OH radical. noaa.gov This method is considered a benchmark for determining the kinetic data needed to calculate the atmospheric lifetimes of compounds like this compound. noaa.govresearchgate.net

The PLP-LIF technique involves a two-laser "pump-probe" setup:

Photolysis (Pump): A pulsed laser (the "pump" laser, often an excimer laser) is used to photolyze a precursor molecule (e.g., H₂O₂ or HNO₃) to generate a known concentration of OH radicals in a very short time frame. noaa.gov

Fluorescence (Probe): A second, tunable pulsed laser (the "probe" laser, typically a dye laser) is fired at a specific wavelength to excite the OH radicals to a higher electronic state. noaa.gov

Detection: The excited OH radicals then fluoresce, emitting light at a characteristic wavelength (around 308 nm). This fluorescence is detected by a sensitive photomultiplier tube (PMT). The intensity of the fluorescence is directly proportional to the concentration of OH radicals. noaa.gov

By varying the time delay between the pump and probe laser pulses, a temporal profile of the OH radical concentration can be recorded. In the presence of a reactant like this compound, the OH concentration will decay over time. Under pseudo-first-order conditions (where the reactant is in large excess), the decay rate is directly proportional to the reactant's concentration. By measuring this decay rate at different reactant concentrations, the bimolecular rate coefficient for the reaction can be determined with high accuracy. nasa.govnoaa.gov

Table 2: Example Rate Coefficient Data from PLP-LIF Studies on a Related Compound

| Reactant | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| (E)-1-Chloro-3,3,3-trifluoropropene + OH | 296 | (3.76 ± 0.35) × 10⁻¹³ |

| (Z)-1-Chloro-3,3,3-trifluoropropene + OH | 296 | (9.46 ± 0.85) × 10⁻¹³ |

Data from a study on a structurally similar compound, illustrating typical results from PLP-LIF experiments. nasa.gov This table is interactive.

Global and Regional Atmospheric Transport and Deposition Modeling

To assess the broader environmental impact of this compound and its degradation products, scientists use sophisticated three-dimensional chemical transport models (CTMs). nih.gov Models like GEOS-Chem are employed to simulate the distribution, transport, and deposition of atmospheric pollutants on both regional and global scales. gatech.edunoaa.gov

These models integrate several key components:

Emissions Data: The model requires inventories of the compound's emissions, specifying the location and magnitude of its release into the atmosphere.

Meteorological Data: Assimilated meteorological data (e.g., from NASA's Goddard Earth Observing System, GEOS) provides the wind fields, temperature, pressure, and precipitation patterns that drive atmospheric transport. noaa.gov

Chemical Mechanisms: A detailed chemical mechanism is included to simulate the atmospheric reactions of the compound, including its degradation by OH radicals and the subsequent reactions of its products. gatech.edu

Deposition Processes: The model accounts for both dry deposition (direct uptake by surfaces) and wet deposition (scavenging by rain, snow, and fog) to simulate the removal of the compound and its degradation products from the atmosphere. gatech.edu

For a substance like this compound, modeling studies would focus on predicting its atmospheric concentration in different regions and, crucially, the resulting deposition of its persistent degradation products like Trifluoroacetic Acid (TFA). nih.gov For example, modeling of the HFO-1234yf refrigerant has been used to predict TFA concentrations in rainwater and assess potential risks in different parts of the world, such as China, the United States, and Europe. nih.govgatech.edu Such models can identify regions that may experience higher deposition rates due to a combination of emission sources and meteorological factors like low rainfall, which can lead to higher concentrations in precipitation. nih.gov These modeling results are essential for understanding the potential long-range transport and environmental fate of the compound and for informing regulatory decisions.

Role of 1,2 Dichloro 3,3,3 Trifluoropropene As a Chemical Intermediate in Advanced Synthesis

Building Block for the Synthesis of Trifluoromethylated Ethers and Diethers

A significant application of 1,2-dichloro-3,3,3-trifluoropropene lies in its utility as a starting material for the synthesis of β-trifluoromethyl vinyl ethers and diethers. A convenient and efficient method has been developed for this transformation, involving a base-mediated C-O coupling reaction with phenols. nih.gov This process is noteworthy for its high regioselectivity and stereoselectivity, yielding Z/E isomers of β-trifluoromethyl vinyl ethers with remarkable efficiency. nih.govresearchgate.net

The reaction conditions are transition-metal-free, which is a significant advantage in terms of cost, toxicity, and product purity. nih.gov The process also demonstrates a broad substrate scope, allowing for the synthesis of a diverse range of trifluoromethylated ethers and diethers with either identical or different phenoxy groups. nih.gov The ability to control the configuration of the final products further enhances the synthetic utility of this method. nih.gov The trifluoromethoxy group, in particular, is an increasingly important substituent in bioactive compounds. beilstein-journals.org

Table 1: Synthesis of β-Trifluoromethyl Vinyl Ethers and Diethers

| Reactants | Product Types | Key Features |

| (E)-1,2-dichloro-3,3,3-trifluoropropene, Phenols | β-trifluoromethyl vinyl ethers, β-trifluoromethyl vinyl diethers | High regioselectivity, High stereoselectivity, Transition-metal-free, Broad substrate scope |

This table summarizes the key aspects of the synthesis of trifluoromethylated ethers and diethers from this compound and phenols.

Precursor in the Synthesis of Nitrogenous Heterocycles (e.g., Pyrrolidines, Triazoles)

This compound also serves as a valuable precursor in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of trifluoromethylated pyrrolidines and pyrrolines through a three-component decarboxylative [3+2] cycloaddition reaction. researchgate.net This method efficiently produces complex heterocyclic structures from commercially available starting materials. researchgate.net

Furthermore, the trifluoromethyl group can be incorporated into triazole rings, another important class of nitrogenous heterocycles. organic-chemistry.orgnih.govrsc.orgnih.gov While direct synthesis methods using this compound are a subject of ongoing research, its derivatives can be employed in cycloaddition reactions to form these valuable compounds. The synthesis of N-perfluoroalkyl-1,2,3-triazoles has been achieved through the [3+2] cycloaddition of azidoperfluoroalkanes with enamines. researchgate.net

Development of Trifluoromethylated and Difluoromethylated Amino Acids

The introduction of trifluoromethyl and difluoromethyl groups into amino acids can significantly alter their biological properties, making them valuable tools in medicinal chemistry and drug discovery. mdpi.com this compound and its derivatives are instrumental in the synthesis of these modified amino acids.

One strategy involves the use of trifluoromethylated building blocks derived from this precursor. For example, the opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with various nucleophiles provides an efficient route to quaternary α-CF₃-α-amino acids with high stereoselectivity. mdpi.com Additionally, methods for the synthesis of β,β-difluoroglutamic acid and β,β-difluoroproline have been developed, starting from fluorinated precursors. mdpi.com The amidation of amino acids can also be achieved using reagents like dichloro(methyl)(3,3,3-trifluoropropyl)silane, which is conceptually related to the chemistry of this compound. researchgate.netorganic-chemistry.org

Table 2: Synthesis of Fluorinated Amino Acids

| Fluorinated Amino Acid Type | Synthetic Strategy | Precursor/Reagent Examples |

| Quaternary α-CF₃-α-amino acids | Nucleophilic opening of aziridines | 2-Trifluoromethyl-2-alkoxycarbonyl aziridines |

| β,β-Difluoroamino acids | Reactions from fluorinated starting materials | Fluorinated imines, difluoro enaminoesters |

| Amino acid amides | Amidation using silylating reagents | Dichloro(methyl)(3,3,3-trifluoropropyl)silane |

This table highlights different strategies for the synthesis of fluorinated amino acids, where derivatives of this compound can be utilized.

Application in Oxidative Trifluoropropylation of Organic Substrates

This compound and related compounds are employed in oxidative trifluoropropylation reactions, a process that introduces a 3,3,3-trifluoropropyl group into organic molecules. researchgate.netnih.gov One notable example is the reaction of (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane, a related trifluoropropenyl synthon, with arylaldehydes. researchgate.netnih.gov This reaction, triggered by fluoride (B91410) anions, proceeds through an allyl alkoxide intermediate and a subsequent 1,3-proton shift to yield aryl 3,3,3-trifluoropropyl ketones. researchgate.netnih.gov This represents a one-pot synthesis of these valuable ketones from readily available arylaldehydes. nih.gov

This oxidative 3,3,3-propenylation of arylaldehydes is a significant transformation as it elongates the carbon chain by three carbons while introducing the trifluoromethyl group, a motif known to enhance the performance of pharmaceuticals and agrochemicals. researchgate.netnih.gov

Facilitating the Introduction of Fluorinated Groups into Complex Molecules

The overarching role of this compound in advanced synthesis is to facilitate the introduction of fluorinated groups, particularly the trifluoromethyl group, into complex molecular architectures. mdpi.com The presence of fluorine can dramatically influence a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. u-tokyo.ac.jp

This is achieved through various synthetic transformations where this compound acts as a versatile building block. rsc.org Its reactivity allows for the creation of other trifluoromethyl-containing synthons, which can then be incorporated into a wide range of organic molecules. The development of new fluorination methods remains a significant area of research, and compounds like this compound are at the forefront of these efforts, enabling the synthesis of novel and improved chemical entities for various applications. harvard.edu

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

Current synthetic routes to 1,2-dichloro-3,3,3-trifluoropropene and related fluorinated propenes are effective but offer opportunities for improvement in terms of sustainability and efficiency. An existing patent describes a method for producing this compound in high yield by reacting a base with 1,2-dichloro-1-halogeno-3,3,3-trifluoropropane and recovering the product as it is formed. wipo.int

Future research will likely focus on developing catalytic processes that minimize waste and energy consumption. The principles of atom economy, which emphasize the maximization of atoms from reactants being incorporated into the final product, are central to this effort. Research into palladium-catalyzed acetalization of 3,3,3-trifluoropropene (B1201522) has demonstrated a novel and atom-economical strategy for creating functionalized trifluoromethyl-containing compounds. rsc.orgresearchgate.net Exploring similar catalytic systems for the synthesis of this compound could lead to more efficient and environmentally benign production methods. The development of syntheses that utilize readily available starting materials and recyclable catalysts will be a key objective. researchgate.netsemanticscholar.org

In-depth Mechanistic Studies of Novel Reactivity Patterns

Understanding the fundamental reactivity of this compound is crucial for expanding its synthetic utility. The compound serves as a valuable intermediate for accessing a variety of β-substituted-trifluoromethyl-ethenes through reactions with O-, N-, and S-nucleophiles. researchgate.net Mechanistic investigations into these reactions have provided insights into the observed regio-, chemo-, and stereoselectivities. researchgate.net

Future work should delve deeper into the mechanisms of these transformations. A significant area for exploration is the selective activation of C-H and C-F bonds. Recent studies on other fluorinated propenes have shown that rhodium complexes can facilitate Negishi-type cross-coupling reactions through consecutive C-H and C-F bond activation steps at room temperature. rsc.org Applying such methodologies to this compound could unlock novel reaction pathways. Furthermore, computational studies, like those used to investigate intramolecular rearrangements in related propenium salts, could be employed to model reaction intermediates and transition states, providing a theoretical framework to predict and explain its reactivity with a wider range of substrates. rsc.org

Refined Atmospheric Chemistry Modeling under Diverse Environmental Conditions

As a hydrochlorofluoroolefin (HCFO), the atmospheric fate of this compound (HCFO-1233xf) is of environmental interest. The presence of a double bond leads to rapid degradation in the troposphere, primarily through reaction with hydroxyl (OH) radicals, resulting in a short atmospheric lifetime. fluorocarbons.org This characteristic contributes to its very low ozone depletion potential (ODP). researchgate.net

Exploration of this compound in Emerging Areas of Chemical Science

The unique properties conferred by the trifluoromethyl group make this compound a valuable building block for new materials and molecules. nih.gov Its current use as a synthetic intermediate can be expanded into emerging fields. researchgate.net

One promising area is in medicinal chemistry. The introduction of fluorinated motifs can significantly alter the biological properties of a molecule, including its metabolic stability and bioavailability. nih.gov The vinyl ethers and other derivatives synthesized from this compound could be precursors to novel fluorinated amino acids, peptides, or heterocyclic compounds with potential therapeutic applications. researchgate.netnih.gov For example, the development of partially fluorinated cyclopropanes as novel motifs for drug discovery highlights the potential for creating new bioactive structures. rsc.org In materials science, the incorporation of fluorinated alkenes into polymers or other advanced materials could lead to products with enhanced thermal stability, chemical resistance, or unique optical properties.

Integration of Experimental and Computational Approaches for Predictive Chemistry

The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating discovery. For this compound, this integrated approach can be used to predict its behavior and guide experimental design.

Future research should leverage computational tools to predict reaction outcomes, screen for new catalysts, and model spectroscopic properties. acs.org For instance, density functional theory (DFT) can be used to investigate reaction mechanisms and predict the stability of intermediates and products, as has been done for the thermal decomposition of related chlorofluoropropenes. rsc.org This predictive power can help chemists to identify the most promising reaction conditions before extensive laboratory work is undertaken. ethz.ch Furthermore, developing robust models that can accurately predict complex phenomena like stereoselectivity remains a significant challenge and a key goal for the field. arxiv.org By combining high-throughput experimentation with machine learning and theoretical calculations, a comprehensive understanding of the chemical space around this compound can be developed, paving the way for its rational design into new and useful substances.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 1,2-dichloro-3,3,3-trifluoropropene?

- Methodological Answer : The primary synthesis involves gas-phase hydrofluorination of precursors like 2-chloro-3,3,3-trifluoropropene using catalysts such as antimony pentachloride (SbCl₅) combined with Lewis acids (e.g., FeCl₃) under controlled temperatures (75–200°C) . Alternative routes include catalytic dehydrochlorination or hydrofluorination with chrome-magnesium fluoride catalysts, which influence isomer ratios (e.g., cis/trans) in the final product . Key variables include catalyst composition, reaction time, and temperature gradients.

Q. How can researchers characterize the purity and isomer composition of synthesized this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard for quantifying isomers and impurities. For example, GC-MS can resolve trans- and cis-isomers, as demonstrated in studies achieving 84.5% trans-1-chloro-3,3,3-trifluoropropene purity . Differential scanning calorimetry (DSC) and vapor pressure measurements further validate physical properties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for vapor containment and personal protective equipment (PPE) to prevent dermal exposure. Toxicity assessments recommend acute exposure limits based on analogous chlorinated compounds, with inhalation studies suggesting respiratory irritation risks . Emergency protocols include neutralization of spills with sodium hydroxide and water .

Q. How should researchers design literature searches for this compound to avoid nomenclature conflicts?

- Methodological Answer : Use systematic queries combining CAS numbers (e.g., 338-75-0) and synonyms (e.g., HCFC-243db, 2,3-dichloro-1,1,1-trifluoropropane) across databases like PubMed and ScienceDirect. Boolean operators (e.g., OR for synonyms, AND for safety/flammability terms) improve specificity, as shown in strategies yielding 50 relevant hits in ScienceDirect .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in gas-phase hydrofluorination reactions for this compound synthesis?

- Methodological Answer : Catalyst optimization involves testing SbCl₅:Lewis acid ratios (e.g., 25–99.9% SbCl₅) and doping with metals like Fe to enhance activity. Studies show that chrome-magnesium fluoride catalysts at 200°C increase yields by stabilizing intermediates . Kinetic modeling of residence time and HF stoichiometry can further refine selectivity .

Q. What methodologies resolve contradictions in reported reaction yields for hydrofluorination processes?

- Methodological Answer : Discrepancies often arise from catalyst deactivation or analytical calibration errors. Cross-validate yields using internal standards (e.g., 1,1,1,3,3-pentafluoropropane) and replicate conditions from patents (e.g., US8648221B2) . Statistical tools like ANOVA identify significant variables (e.g., temperature vs. pressure) .

Q. How can isomer separation be achieved for high-purity this compound production?

- Methodological Answer : Fractional distillation or azeotropic separation with HF effectively isolates cis/trans isomers, as demonstrated in patents achieving >99% purity . Chromatographic methods using polar stationary phases (e.g., silica gel) resolve trace impurities .

Q. What mechanistic insights explain hydrodefluorination pathways in derivative reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.